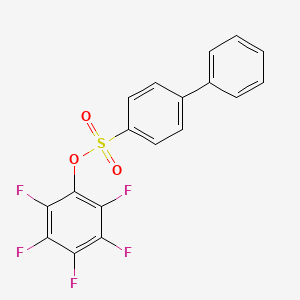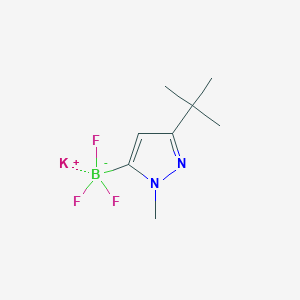![molecular formula C15H10F3N5 B1404765 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine CAS No. 1795489-54-1](/img/structure/B1404765.png)
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Descripción general
Descripción
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves the condensation of a trifluoromethyl-containing pyridine derivative with a suitable amine. One common method includes the use of a trifluoromethyl pyridine building block and a chlorinated counterpart, followed by a condensation reaction . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.
Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts that can enhance the reaction rate. The reaction conditions typically involve moderate to high temperatures and controlled pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, condensation reactions with other amines can yield various substituted triazine derivatives, which may have different applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in crop protection products.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against specific receptors and enzymes.
Chloro-bis(trifluoromethyl)pyridine: Synthesized for its unique chemical properties and applications in various fields.
Uniqueness
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine stands out due to its combination of a trifluoromethyl group and a pyridine ring, which imparts unique reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)11-4-1-5-12(7-11)22-14-21-9-20-13(23-14)10-3-2-6-19-8-10/h1-9H,(H,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXVSLNNDLFAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC(=N2)C3=CN=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)
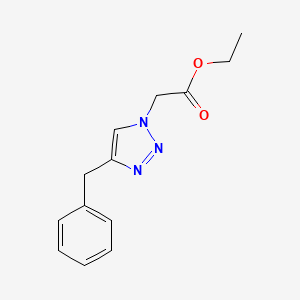
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404684.png)
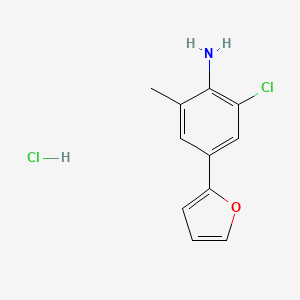
![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)
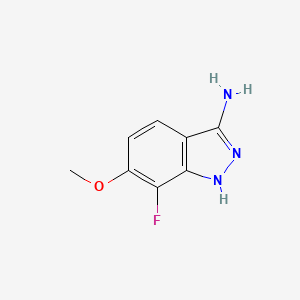
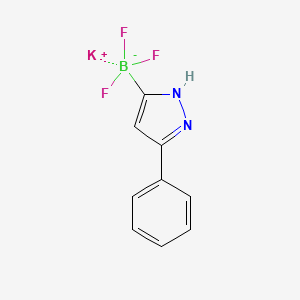
![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
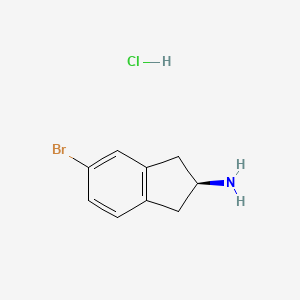
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)
